1-(2-bromophenyl)ethane-1-sulfonamide
Description
Aryl sulfonamides are a class of organosulfur compounds characterized by a sulfonyl group attached to an aromatic ring and an amine. This structural motif is a cornerstone in the development of a vast array of functional molecules.
The sulfonamide functional group is a versatile and widely utilized component in modern synthetic organic chemistry. ajchem-b.com Its prevalence stems from several key attributes that make it an invaluable tool for chemists. The synthesis of sulfonamides is often straightforward, classically involving the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reliability allows for the predictable incorporation of the sulfonamide moiety into complex molecules.
In recent years, more advanced and sustainable synthetic methods have been developed, such as transition-metal-free photocatalytic strategies for the synthesis of arylsulfonamides. rsc.org These newer methods often utilize more readily available starting materials and proceed under milder reaction conditions, enhancing the accessibility and utility of sulfonamide-containing compounds. rsc.org Furthermore, the sulfonamide group itself can be a target for late-stage functionalization, allowing for the diversification of complex molecules. researchgate.net This adaptability makes the sulfonamide group a powerful tool in the construction of chemical libraries for drug discovery and materials science. researchgate.net
The development of novel synthetic pathways, such as the palladium-catalyzed preparation of sulfonamides from arylboronic acids, has further expanded the synthetic chemist's toolkit. nih.gov These methods often exhibit significant functional group tolerance, allowing for the synthesis of a wide array of sulfonamides under mild conditions. nih.gov The ability to use sulfonamides as building blocks for more complex structures, including their conversion to sulfonyl radical intermediates, highlights their synthetic versatility. researchgate.net
The history of sulfonamides is intrinsically linked to the dawn of modern chemotherapy. The journey began in the early 20th century when Gerhard Domagk discovered that a sulfonamide-containing dye, Prontosil, possessed antibacterial properties. openaccesspub.orgslideshare.net This groundbreaking discovery, which earned Domagk the Nobel Prize in 1939, revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org
This initial finding sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives and the introduction of the first broad-spectrum systemic antibiotics. huvepharma.comwikipedia.org These "sulfa drugs" were instrumental in treating bacterial infections before the widespread availability of penicillin and saved countless lives during World War II. huvepharma.comwikipedia.org
The evolution of sulfonamide chemistry did not stop with antibacterial agents. Researchers soon discovered that modifications to the sulfonamide scaffold could lead to compounds with a wide range of biological activities. This led to the development of other important classes of drugs, including diuretics, and anticonvulsants. wikipedia.org The enduring legacy of sulfonamides is evident in the fact that they continue to be a vital component in a significant number of FDA-approved drugs. nih.govbohrium.com
The sulfonamide functional group, with its R−S(=O)2−NR'R'' structure, possesses unique characteristics that contribute to its chemical versatility. wikipedia.org The sulfur atom is in a high oxidation state and the geometry around it is tetrahedral. The sulfonamide group is relatively unreactive, which contributes to its stability in biological systems. wikipedia.orgresearchgate.net This stability is a desirable trait in drug design.
The presence of the sulfonyl group and the nitrogen atom allows for hydrogen bonding, which is crucial for the interaction of sulfonamide-containing molecules with biological targets. researchgate.net The ability to modify the R, R', and R'' groups provides a high degree of structural diversity, allowing chemists to fine-tune the electronic and steric properties of the molecule to optimize its function. nih.govijpsjournal.com This has led to the development of sulfonamides that can act as inhibitors for a variety of enzymes. ajchem-b.comnih.gov
Structure
3D Structure
Properties
CAS No. |
1249973-36-1 |
|---|---|
Molecular Formula |
C8H10BrNO2S |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-4-2-3-5-8(7)9/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
IQIWTQYRAGCKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromophenyl Ethane 1 Sulfonamide
Classical and Established Synthesis Pathways
The conventional methods for synthesizing sulfonamides, including 1-(2-bromophenyl)ethane-1-sulfonamide, have long relied on well-established reactions that are dependable, though they may involve harsh reagents.
Amidation Reactions from Sulfonyl Chlorides and Amines
The most traditional and widely practiced method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine or ammonia (B1221849). ijarsct.co.inrsc.org For the specific synthesis of this compound, this would involve the reaction of 1-(2-bromophenyl)ethane-1-sulfonyl chloride with ammonia.
The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion, and a subsequent deprotonation of the nitrogen atom by a base (which can be a second molecule of ammonia or an added base like pyridine (B92270) or triethylamine) to yield the final sulfonamide product. youtube.comfishersci.co.uk
General Reaction Scheme: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
Where R = 1-(2-bromophenyl)ethyl
The precursor, 1-(2-bromophenyl)ethane-1-sulfonyl chloride, can be prepared from the corresponding sulfonic acid or its sodium salt, which in turn can be synthesized from 1-bromo-2-ethylbenzene (B162476) through sulfonation.
A study on the amidation of various acid chlorides demonstrated that using ammonium (B1175870) chloride (NH₄Cl) in N-methyl-2-pyrrolidone (NMP) can be an effective method for producing primary amides. ccspublishing.org.cnresearchgate.net NMP serves as both the solvent and a trap for the hydrogen chloride (HCl) generated, driving the reaction forward without the need for an additional base. ccspublishing.org.cn
Table 1: Key Features of Amidation from Sulfonyl Chlorides
| Feature | Description |
| Reactants | 1-(2-bromophenyl)ethane-1-sulfonyl chloride, Ammonia (or ammonium salt) |
| Solvent | Aprotic solvents (e.g., DCM, THF) or NMP |
| Base | Ammonia (excess), Pyridine, Triethylamine, or none with NMP/NH₄Cl |
| Advantages | Well-established, generally high-yielding |
| Disadvantages | Requires synthesis of the sulfonyl chloride precursor, which can be hazardous. |
Condensation Reactions in Sulfonamide Formation
The term "condensation reaction" in this context broadly encompasses the formation of the sulfonamide bond with the elimination of a small molecule, such as water or hydrogen chloride. The amidation of sulfonyl chlorides is a prime example of such a condensation. ijarsct.co.in
Further to this, condensation reactions can be facilitated by various coupling agents. For instance, the synthesis of sulfonamide derivatives has been achieved through condensation reactions between drugs containing an amino group and sulfonyl chlorides. ijarsct.co.inscispace.com While not directly applicable to the primary sulfonamide , these methods highlight the versatility of condensation chemistry in forming the S-N bond.
Another relevant condensation approach involves the reaction of sulfonamides with aldehydes, often catalyzed by a Lewis acid, to form N-sulfonyl imines, which can be further transformed. researchgate.net While this is a reaction of a pre-formed sulfonamide, it underscores the condensation principle in sulfonamide chemistry.
Advanced and Green Synthetic Strategies
In recent years, the focus has shifted towards developing more efficient, sustainable, and versatile methods for sulfonamide synthesis, moving away from the reliance on sulfonyl chlorides.
Metal-Catalyzed Coupling Approaches
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and its application to sulfonamide synthesis is a significant advancement.
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful alternative for the synthesis of N-aryl sulfonamides. nih.gov For a compound like this compound, this would typically involve the coupling of an aryl halide with a sulfonamide. However, for the synthesis of a primary sulfonamide from an aryl halide, a different approach is needed where the sulfonamide group is introduced.
A more relevant copper-catalyzed approach for the target molecule would be the coupling of 2-bromo-1-ethylbenzene with a source of the sulfonamide group. Research has shown that copper catalysts can effectively facilitate the N-arylation of sulfonamides with aryl bromides. nih.govcolab.ws While this is typically for secondary or tertiary sulfonamides, modifications of this methodology are being explored for primary sulfonamides.
A one-pot, two-stage synthesis using sequential iron and copper catalysis has been developed for diaryl sulfonamides. thieme-connect.com This process involves an iron-catalyzed iodination of an arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com This highlights the potential of copper catalysis in forming the C-N bond in sulfonamide synthesis.
Table 2: Copper-Catalyzed Sulfonamide Synthesis
| Feature | Description |
| Catalyst | Copper salts (e.g., CuI, Cu₂O) with a ligand (e.g., oxalamides) |
| Substrates | (Hetero)aryl bromides or chlorides and primary/secondary sulfonamides |
| Advantages | Avoids the use of potentially genotoxic sulfonyl chlorides, broader substrate scope |
| Conditions | Typically requires elevated temperatures (e.g., 100 °C) |
Radical Coupling Pathways in Sulfonamide Formation
Radical chemistry offers novel and powerful disconnection strategies for the synthesis of complex molecules, including sulfonamides. A notable advanced strategy is the three-component coupling of aryl radicals, a sulfur dioxide (SO₂) surrogate, and an amine. rsc.org This method provides a modular and convergent approach to building sulfonamides.
For the synthesis of this compound, this pathway could conceptually involve the generation of a 1-(2-bromophenyl)ethyl radical, which would then react with an SO₂ source and ammonia. However, the direct generation of such a specific alkyl radical might be challenging.
More commonly, these radical pathways are applied to the synthesis of aryl sulfonamides where an aryl radical is generated from an aryl halide or another precursor. Photocatalytic methods, often employing transition metals like iridium or ruthenium, or even transition-metal-free systems, have emerged as powerful tools for generating these radicals under mild conditions. rsc.orgnih.gov
A photosensitized nickel-catalyzed method has been reported for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This approach provides access to a wide range of N-aryl and N-heteroaryl sulfonamides and is a testament to the growing importance of photoredox catalysis in this area. princeton.edu
Aromatic Decarboxylative Halosulfonylation for Sulfonamide Access
A novel and powerful strategy for the synthesis of aryl sulfonamides involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method provides a direct route from readily available starting materials to the desired sulfonamide products, bypassing the need for traditional, often harsh, sulfonyl chloride formation via electrophilic aromatic substitution. acs.orgnih.gov
Recent advancements have established a one-pot protocol that merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. acs.orgprinceton.edu This transformation is facilitated by a copper-catalyzed ligand-to-metal charge transfer (LMCT) process. acs.orgnih.gov In this reaction, an aromatic carboxylic acid is converted into an aryl radical, which is then trapped by sulfur dioxide (SO₂), leading to the formation of an arylsulfonyl radical. This intermediate subsequently reacts with a halogen source to produce the corresponding arylsulfonyl halide. The in-situ-generated sulfonyl halide is then reacted with an amine to furnish the final sulfonamide. researchgate.net
This approach is particularly advantageous as it avoids the pre-functionalization of the starting materials and demonstrates broad substrate scope, including heteroaromatic and electron-rich aliphatic compounds. acs.orgnih.gov The mild conditions of the LMCT decarboxylation allow for a highly efficient one-pot conversion to sulfonamides, circumventing the need to isolate the often highly reactive sulfonyl chloride intermediates. nih.gov
Table 1: Key Features of Aromatic Decarboxylative Halosulfonylation
| Feature | Description | Reference |
| Catalyst | Copper-based systems | acs.orgnih.gov |
| Key Process | Ligand-to-Metal Charge Transfer (LMCT) induced decarboxylation | acs.orgnih.gov |
| Starting Materials | Aromatic carboxylic acids, amine | acs.orgprinceton.edu |
| Key Intermediates | Aryl radical, arylsulfonyl radical, arylsulfonyl halide | researchgate.net |
| Advantages | One-pot synthesis, no pre-functionalization required, mild reaction conditions | acs.orgnih.gov |
This methodology could be applied to the synthesis of the aromatic portion of this compound, starting from 2-bromobenzoic acid.
Sulfur Dioxide Insertion Methodologies
The direct insertion of sulfur dioxide (SO₂) into organic substrates is a fundamental transformation for the construction of sulfur-containing compounds, including sulfonamides. While traditional methods often rely on gaseous SO₂, which can be difficult to handle, the development of SO₂ surrogates has greatly enhanced the practicality of these reactions. ethernet.edu.etafinitica.com
To circumvent the challenges associated with using gaseous sulfur dioxide, stable, solid surrogates have been developed. ethernet.edu.et Among the most prominent are potassium metabisulfite (B1197395) (K₂S₂O₅) and the DABCO-bis(sulfur dioxide) adduct (DABSO). ethernet.edu.etacs.org These reagents serve as convenient and safe sources of SO₂ for a variety of synthetic transformations. organic-chemistry.orgnih.gov
DABSO, a bench-stable, colorless crystalline solid, is formed from the charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and SO₂. afinitica.comacs.orgorganic-chemistry.org It can be used in a one-pot synthesis of sulfonamides by reacting it with organometallic reagents, such as Grignard or organolithium reagents, to form a metal sulfinate intermediate. ethernet.edu.etnih.gov This intermediate is then typically oxidized in situ with an N-chloroamine (generated from an amine and a chlorinating agent like NaOCl) to yield the desired sulfonamide. ethernet.edu.et This process is notable for its broad scope, accommodating alkyl, alkenyl, and (hetero)aryl organometallic reagents and tolerating a range of sensitive functional groups. ethernet.edu.et
The reaction between N-tosylhydrazones, SO₂, and amines has also been shown to produce sulfonamides under mild, metal-free conditions. acs.org In these reactions, DABSO can effectively replace gaseous SO₂. acs.org
Table 2: Comparison of Common Sulfur Dioxide Surrogates
| Surrogate | Formula/Structure | Form | Key Applications in Sulfonamide Synthesis | Reference |
| Potassium Metabisulfite | K₂S₂O₅ | Solid | Source of SO₂ in various transformations | ethernet.edu.etacs.org |
| DABSO | (DABCO)(SO₂)₂ | Crystalline Solid | Reaction with organometallics and amines to form sulfonamides | afinitica.comacs.orgorganic-chemistry.orgnih.gov |
For the synthesis of this compound, one could envision the formation of an organometallic reagent from 1-bromo-2-ethylbenzene, followed by reaction with DABSO and subsequent treatment with ammonia.
Dehydrative Synthesis Protocols for Sulfonamide Derivatives
Dehydrative methods offer an alternative pathway to sulfonamides and their derivatives, often proceeding through the formation of N-sulfonylimines. The direct condensation of sulfonamides with aldehydes is a common strategy to form N-sulfonylimines, which are valuable intermediates in organic synthesis. rsc.org
However, the direct condensation reaction can be thermodynamically unfavorable due to the production of water. rsc.org To overcome this, various dehydrating agents and catalysts are employed. Neutral aluminum oxide (Al₂O₃) has been identified as an efficient, reusable dehydrating agent for the catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes. rsc.org This method is considered environmentally benign. Other strategies for the synthesis of sulfonyl chlorides from sulfonic acids involve dehydration using reagents like POCl₃ or SO₂Cl₂. nih.gov More recently, an electrochemical method for the dehydration of sulfonic acids to their corresponding anhydrides has been developed, which can then be derivatized in a one-pot manner to form sulfonamides under mild conditions. chemrxiv.org
A simple and practical method for the synthesis of sulfonyl chlorides from primary sulfonamides has also been reported, utilizing a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent and MgCl₂ as the chloride source. nih.gov This reaction is highly selective for the NH₂ group of the sulfonamide and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies in Sulfonamide Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, providing versatile routes to aryl amines and their derivatives, including sulfonamides. acs.org These methods are particularly valuable for their broad functional group tolerance and have been widely applied in pharmaceutical synthesis. rsc.org
One prominent approach is the Buchwald-Hartwig amination, which couples aryl halides or pseudohalides with amines. acs.orgrsc.org This reaction can be adapted for the synthesis of sulfonamides by coupling an aryl halide with a sulfonamide. For instance, an efficient palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides has been developed to produce N-aryl sulfinamides, often with high yields and preservation of chirality at the sulfur center. organic-chemistry.org Optimized conditions for this transformation may involve a Pd₂(dba)₃ catalyst, a specialized phosphine (B1218219) ligand like tBuXPhos, a base such as NaOH, and a small amount of water in a suitable solvent like toluene. organic-chemistry.org
Furthermore, palladium catalysis can be employed in the synthesis of arylsulfonyl chlorides, which are immediate precursors to sulfonamides. A method for the palladium-catalyzed chlorosulfonylation of arylboronic acids using phenyl chlorosulfate (B8482658) as a [SO₂Cl]⁺ synthon has been reported. nih.gov This Suzuki-Miyaura type cross-coupling exhibits considerable functional group tolerance and regioselectivity, allowing access to substitution patterns that are not achievable through traditional electrophilic aromatic substitution. nih.gov
Table 3: Overview of Palladium-Catalyzed Sulfonamide Synthesis Strategies
| Strategy | Coupling Partners | Catalyst System (Example) | Key Features | Reference |
| Buchwald-Hartwig Amination | Aryl halide, Sulfonamide/Sulfinamide | Pd₂(dba)₃ / tBuXPhos | Forms C-N bond directly, can be stereospecific. | acs.orgorganic-chemistry.org |
| Chlorosulfonylation of Arylboronic Acids | Arylboronic acid, Phenyl chlorosulfate | Pd(0) catalyst | Forms arylsulfonyl chloride, regioselective. | nih.gov |
The synthesis of the aryl sulfonamide core of this compound could potentially be achieved via the palladium-catalyzed coupling of a suitable sulfonamide precursor with a 2-bromo-substituted aryl partner.
Stereoselective Synthesis Considerations for Chiral Sulfonamides
The synthesis of enantiomerically pure chiral sulfonamides is of significant interest, as the stereochemistry of these compounds can be crucial for their biological activity. Several strategies have been developed to achieve stereocontrol in the synthesis of sulfonamides.
One approach involves the use of chiral catalysts. For example, a catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction has been established using a novel chiral aldehyde catalyst to produce optically active Δ¹-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org Similarly, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral palladium-catalyzed N-allylation of secondary sulfonamides. nih.gov
Another strategy employs chiral auxiliaries. For instance, (1S)-(+)-10-Camphorsulfonamide, an optically active sulfonamide derived from inexpensive starting materials, can be used as a chiral auxiliary to direct asymmetric transformations. drexel.edu
For a molecule like this compound, which possesses a stereocenter at the carbon atom attached to the sulfonyl group, stereoselective synthesis would likely involve either the resolution of a racemic mixture or an asymmetric synthesis. An asymmetric approach could involve the enantioselective reduction of a corresponding ketone precursor or the use of a chiral sulfinylating agent followed by oxidation. The palladium-catalyzed C-N cross-coupling of chiral tert-butanesulfinamide with aryl halides has been shown to proceed without racemization, highlighting a potential route for introducing chirality. organic-chemistry.org
Chemical Transformations and Reactivity of 1 2 Bromophenyl Ethane 1 Sulfonamide
Reactions Involving the Sulfonamide Moiety
The primary sulfonamide group (-SO₂NH₂) is a versatile functional handle. The nitrogen atom, with its lone pair of electrons and acidic protons, is the primary center of reactivity.
N-Alkylation and Acylation Reactions
The acidic nature of the N-H protons allows for deprotonation by a suitable base, generating a nucleophilic sulfonamide anion. This anion can readily react with various electrophiles, most notably in N-alkylation and N-acylation reactions.
N-Alkylation: Mono-N-alkylated sulfonamides can be synthesized by reacting the parent sulfonamide with alkyl halides in the presence of a base. More advanced methods, such as manganese-catalyzed "borrowing hydrogen" approaches, enable the use of alcohols as alkylating agents, offering a greener alternative. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.
N-Acylation: The sulfonamide nitrogen can be acylated using various acylating agents, such as acid chlorides or anhydrides, often catalyzed by Lewis acids or strong protic acids. N-acylsulfonamides are of particular interest as they can act as bioisosteres of carboxylic acids. Alternative reagents like N-acylbenzotriazoles provide a convenient method for N-acylation under basic conditions.
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Secondary Sulfonamide (R-NHSO₂-) | |
| N-Alkylation (Borrowing Hydrogen) | Alcohol (R-CH₂OH), Mn(I) or Ru(II) catalyst, Base | Secondary Sulfonamide (R-CH₂-NHSO₂-) | |
| N-Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N) or Lewis Acid (e.g., ZnCl₂, Cu(OTf)₂) | N-Acylsulfonamide (R-CO-NHSO₂-) | |
| N-Acylation | N-Acylbenzotriazole, Base (NaH), Solvent (THF) | N-Acylsulfonamide (R-CO-NHSO₂-) |
N-Functionalization and Protecting Group Chemistry
Beyond simple alkylation and acylation, the sulfonamide nitrogen is pivotal in protecting group strategies and late-stage functionalization. The sulfonamide group itself can serve as a robust protecting group for amines, though cleavage can require harsh conditions. Conversely, the N-H protons of the primary sulfonamide in 1-(2-bromophenyl)ethane-1-sulfonamide can be substituted with a protecting group to prevent unwanted reactions during subsequent synthetic steps.
Common protecting groups for sulfonamides include the tert-butoxycarbonyl (Boc) group, which is removable under acidic conditions, and various sulfonyl groups like 2-nitrobenzenesulfonyl (nosyl), which can be cleaved under milder, specific conditions compared to the more robust tosyl group. The choice of protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the mildness of its removal.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Base | Strong Acid (e.g., TFA, HCl) | |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Nosyl chloride, Base (e.g., Pyridine) | Thiol (e.g., thiophenol), Base (e.g., K₂CO₃) | |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride, Base (e.g., Pyridine) | Harsh reduction (e.g., Na/NH₃) or strong acid |
Transformations of the Bromophenyl Substituent
The 2-bromophenyl group is a key site for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a vast array of analogues. Its reactivity is dominated by organometallic transformations.
Halogen-Directed Ortho-Metalation and Substitution Reactions
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this compound, the sulfonamide group can act as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-BuLi or s-BuLi) and directing deprotonation at the adjacent ortho position. However, the presence of the bromine atom introduces a competing reaction pathway: lithium-halogen exchange.
The lithium-halogen exchange is often significantly faster than deprotonation, especially with aryl bromides and at low temperatures (e.g., -78 °C). Therefore, treatment of this compound with an alkyllithium reagent is expected to preferentially form the 2-lithiophenyl species via bromine-lithium exchange, rather than deprotonation at the C3 position directed by the sulfonamide. This resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles (E⁺) to install a new substituent at the C2 position, replacing the bromine atom.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura for Analogues)
The carbon-bromine bond serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems and the introduction of various carbon and heteroatom substituents, which is a cornerstone of modern medicinal chemistry.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of analogues where the bromine is replaced by an aryl or heteroaryl group.
Heck-Cassar-Sonogashira Coupling: This reaction allows for the coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and often a copper(I) co-catalyst, to yield arylalkynes. Copper-free conditions have also been developed.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for synthesizing N-aryl analogues.
Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene under palladium catalysis to form a new C-C bond, yielding a styrenyl-type derivative.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Structure | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl | |
| Heck-Cassar-Sonogashira | R-C≡C-H | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne | |
| Buchwald-Hartwig | R¹R²NH | Pd(0) or Pd(II) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) | Arylamine | N/A |
| Heck | Alkene (H₂C=CHR) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Styrene derivative |
Reactivity of the Ethane Bridge
The ethane bridge possesses two distinct carbon centers with different reactivity profiles: the benzylic carbon (C2 of the phenyl group) and the carbon alpha to the sulfonamide group (C1 of the ethane).
The proton on the carbon atom alpha to the sulfonyl group is significantly more acidic than a standard alkyl proton. This is due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting carbanion (anion) through resonance and inductive effects. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate this position, generating a nucleophilic intermediate. This alpha-sulfonyl carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for functionalization at this position.
The benzylic C-H bond is also activated towards certain reactions, such as free-radical halogenation or oxidation, due to the stability of the resulting benzylic radical. Furthermore, transition metal-catalyzed methods have been developed for the direct functionalization of benzylic C-H bonds, including amination reactions.
Application as a Synthetic Intermediate
This compound is a compound of interest in organic synthesis. Its structural features, including the presence of a sulfonamide group and a brominated phenyl ring, suggest potential for various chemical transformations. This section explores its role as a synthetic intermediate, focusing on its potential reactivity as a dienophile and a Michael acceptor.
Role as Dienophiles and Michael Acceptors in Organic Synthesis
A comprehensive review of available scientific literature does not provide specific examples of this compound participating as a dienophile in Diels-Alder reactions or as a Michael acceptor in conjugate additions. The typical structural requirements for these roles are not inherently present in this molecule.
Dienophiles in Diels-Alder reactions are typically electron-deficient alkenes or alkynes that react with a conjugated diene. The structure of this compound lacks the requisite π-system that would enable it to act as a dienophile.
Similarly, Michael acceptors are characteristically α,β-unsaturated carbonyl compounds, nitriles, or sulfones, which possess an electron-withdrawing group conjugated to a double or triple bond. This configuration creates an electrophilic β-carbon that is susceptible to nucleophilic attack. This compound does not possess this α,β-unsaturated system.
However, related classes of compounds, such as vinyl sulfonamides, are known to function as effective Michael acceptors. The electron-withdrawing nature of the sulfonyl group in vinyl sulfonamides activates the double bond for conjugate addition by nucleophiles. The reactivity of these systems can be modulated by the substituents on the sulfonamide nitrogen. For instance, incorporating electron-withdrawing groups on the nitrogen atom can significantly increase the reactivity of the vinyl sulfonamide towards Michael addition.
While there is no direct evidence of this compound itself acting as a Michael acceptor, it is conceivable that it could be chemically modified to generate a species capable of such reactivity. For example, elimination of HBr from the ethyl bridge, if structurally feasible through a multi-step synthesis, could potentially lead to a vinylsulfonamide derivative which would then be an active Michael acceptor.
The table below summarizes the general reactivity of related vinyl sulfonamide systems as Michael acceptors, which could be a potential, though not directly documented, synthetic pathway involving a derivative of this compound.
| Vinyl Sulfonamide Derivative | Nucleophile | Reaction Conditions | Product Type |
| N-Aryl vinylsulfonamide | Thiol | Base catalyst, Room temp. | Thioether adduct |
| N-Alkyl vinylsulfonamide | Amine | Polar solvent, Heat | Amino adduct |
| N-Tosyl vinylsulfonamide | Enolate | Aprotic solvent, Low temp. | Carbon-carbon bond formation |
It is important to reiterate that the above table represents the reactivity of a class of compounds related to, but distinct from, this compound. Further research would be required to explore the synthetic transformations necessary to convert this compound into a reactive dienophile or Michael acceptor and to subsequently study its behavior in such reactions.
Derivatization and Analog Synthesis of 1 2 Bromophenyl Ethane 1 Sulfonamide
Systematic Modification of the Sulfonamide Nitrogen
The primary sulfonamide group (-SO₂NH₂) is a key functional group that serves as a hydrogen bond donor and can be readily modified to modulate the compound's properties. N-alkylation and N-arylation are the most common modifications.
N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen can be achieved through various methods. A classic approach involves the reaction with alkyl halides in the presence of a base. dnu.dp.ua More modern and efficient methods utilize alcohols as alkylating agents through "borrowing hydrogen" or hydrogen autotransfer catalysis. rsc.org For instance, manganese-based pincer complexes have proven effective for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, typically yielding excellent results. acs.org Iridium complexes have also been developed as water-soluble catalysts for the N-alkylation of sulfonamides with alcohols, offering an environmentally benign approach. rsc.org These methods provide a direct route to secondary sulfonamides (R-SO₂NHR') from the primary sulfonamide of the target molecule. nih.gov
N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished via metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which uses copper catalysts with arylboronic acids, is a prominent method. rsc.org This reaction can be tuned to achieve chemoselective N-arylation on either the sulfonamide nitrogen or other amino groups within a molecule by adjusting the copper source, solvent, and base. rsc.orgresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination offers another powerful tool for coupling sulfonamides with aryl halides and pseudohalides. researchgate.netacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org Additionally, transition-metal-free methods have been developed, such as the reaction of sulfonamides with ortho-silylaryl triflates in the presence of cesium fluoride, which proceeds under mild conditions. nih.govacs.org
Table 1: Representative Methods for N-Functionalization of Sulfonamides
| Modification Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alcohols | Mn(I) PNP pincer complex, K₂CO₃, heat acs.org | Secondary Sulfonamide |
| N-Alkylation | Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂, Cs₂CO₃, water, MW rsc.org | Secondary Sulfonamide |
| N-Arylation | Arylboronic Acids | Cu(OAc)₂, base, solvent (e.g., DCM, Toluene) rsc.org | N-Aryl Sulfonamide |
| N-Arylation | Aryl Halides | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) researchgate.net | N-Aryl Sulfonamide |
| N-Arylation | o-Silylaryl Triflates | CsF, DMF or MeCN, room temp. to 80 °C nih.gov | N-Aryl Sulfonamide |
Structural Diversification via Modifications on the Bromophenyl Ring
The bromine atom on the phenyl ring is a highly versatile functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds. libretexts.orgyoutube.comyoutube.com The reaction couples the 2-bromophenyl group of the parent compound with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or esters. This allows for the synthesis of a vast array of biaryl and heteroaryl-aryl structures. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or K₂CO₃. mdpi.comnih.gov The choice of solvent and base can be optimized to achieve high yields, even with electronically diverse boronic acids. mdpi.com
Other Cross-Coupling Reactions:
Buchwald-Hartwig Amination: This reaction can be used to replace the bromine atom with a primary or secondary amine, generating novel amino-substituted derivatives. wikipedia.orglibretexts.org The process uses a palladium catalyst with a suitable phosphine ligand. acsgcipr.org
Heck Coupling: This reaction allows for the coupling of the bromophenyl group with alkenes to introduce vinyl substituents.
Sonogashira Coupling: This method enables the formation of a C-C bond between the bromophenyl ring and a terminal alkyne, introducing an alkynyl moiety.
Table 2: Potential Cross-Coupling Reactions on the Bromophenyl Ring
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane mdpi.com | 2-(Aryl/Heteroaryl)phenyl derivative |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand, Base acsgcipr.org | 2-(Amino)phenyl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | 2-(Alkenyl)phenyl derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2-(Alkynyl)phenyl derivative |
Alterations of the Ethane Linker
Direct chemical modification of the saturated two-carbon (ethane) linker in 1-(2-bromophenyl)ethane-1-sulfonamide is synthetically challenging. A more practical and common strategy for exploring the impact of the linker is to synthesize analogues with different linker lengths or substitutions from modified starting materials.
For instance, research on phenoxyalkylamine derivatives has shown that modifying the length and substitution pattern of an alkylene chain connecting two key pharmacophores can significantly impact biological activity and selectivity. nih.gov In one study, replacing an ethylene (B1197577) chain with a 1-methylethylene (propylene) linker led to a substantial improvement in the desired pharmacological profile. nih.gov
Applying this principle, analogues of this compound could be synthesized with varied linkers (e.g., methylene, propane-1,1-diyl, butane-1,1-diyl) by starting with the appropriate α-substituted 2-bromobenzyl halide or a related precursor. The synthesis would then proceed through established routes, such as conversion to the corresponding thiol followed by oxidation and amination, to generate the final sulfonamide with the altered linker. This approach allows for systematic variation of the distance and geometry between the bromophenyl ring and the sulfonamide group.
Synthesis of Bioisosteric Analogues of Sulfonamides
Bioisosterism, the practice of replacing a functional group with another that retains similar physical or chemical properties, is a key strategy in drug design. tcichemicals.com The sulfonamide moiety is a classic bioisostere of a carboxylic acid but can itself be replaced to modulate properties like acidity, hydrogen bonding capability, and metabolic stability. tcichemicals.comresearchgate.net
Key bioisosteres for sulfonamides include:
Sulfonimidamides: In these analogues, one of the sulfonyl oxygens is replaced by an imido group (S=NR). This introduces a chiral sulfur center and an additional vector for chemical modification at the new nitrogen atom. researchgate.netsemanticscholar.org The synthesis of NH-sulfonimidamides can be achieved from sulfenamides via a one-pot NH and O transfer reaction using reagents like ammonium (B1175870) carbamate (B1207046) and a hypervalent iodine compound. researchgate.net
Sulfoximines: These feature one oxygen and one imido group attached to the sulfur (O=S=NR). They can be synthesized from sulfoxides via NH transfer reactions. researchgate.net
Sulfondiimidamides: In this class, both sulfonyl oxygens are replaced by imido groups. acs.org A modular two-step synthesis has been developed, starting from organometallic reagents and an unsymmetrical sulfurdiimide, followed by a hypervalent iodine-mediated amination. acs.org
By replacing the sulfonamide in this compound with one of these bioisosteres, it is possible to generate novel analogues with potentially improved pharmacological or material properties.
Table 3: Comparison of Sulfonamide and Its Bioisosteres
| Functional Group | Structure | Key Features |
|---|---|---|
| Sulfonamide | -SO₂NHR | Tetrahedral sulfur, acidic N-H, two H-bond acceptors (O). |
| Sulfonimidamide | -S(O)(NR')NHR | Chiral tetrahedral sulfur, two N-H donors, one H-bond acceptor (O). semanticscholar.org |
| Sulfoximine | -S(O)(NR')R'' | Chiral tetrahedral sulfur, one H-bond acceptor (O). |
| Sulfondiimidamide | -S(NR')(NR'')R | Chiral tetrahedral sulfur, multiple H-bond donors/acceptors. acs.org |
Integration into Fused Heterocyclic Systems
Fusing or linking the core structure to heterocyclic rings is a powerful method for creating novel chemical entities with diverse biological activities and applications. Triazoles and oxadiazoles (B1248032) are two of the most prominent heterocyclic systems incorporated into sulfonamide-based structures.
The 1,2,3-triazole ring is most commonly synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.comtandfonline.com To integrate this heterocycle, the this compound scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group.
A feasible synthetic route would involve the N-alkylation of the sulfonamide nitrogen with propargyl bromide to install a terminal alkyne. tandfonline.com The resulting N-propargylated sulfonamide can then undergo a CuAAC reaction with a variety of aryl azides to yield a library of 1,4-disubstituted 1,2,3-triazole-sulfonamide hybrids. tandfonline.commdpi.com This modular approach allows for significant structural diversification. researchgate.net
Oxadiazoles exist as several isomers, with the 1,3,4- and 1,2,4-isomers being the most common in medicinal chemistry. mdpi.comnih.gov
1,3,4-Oxadiazole (B1194373) Derivatives: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically begins with a carboxylic acid. jchemrev.comorganic-chemistry.org To create a hybrid with the target compound, a precursor such as 2-(1-(sulfamoyl)ethyl)benzoic acid would be required. This acid would first be converted to its corresponding hydrazide by reacting its ester form with hydrazine (B178648) hydrate. sci-hub.sejocpr.com The resulting acylhydrazide is then cyclized with a second carboxylic acid derivative or, more commonly, undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. scispace.com
1,2,4-Oxadiazole Derivatives: The most prevalent synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative (e.g., acyl chloride). researchgate.netnih.govnih.gov A synthetic strategy could involve converting a nitrile-functionalized precursor of the target molecule into an amidoxime using hydroxylamine. nih.govmdpi.com This intermediate would then be reacted with a suitable carboxylic acid, followed by cyclodehydration, to furnish the final 1,2,4-oxadiazole-sulfonamide conjugate. scilit.com
Structural Elucidation and Spectroscopic Characterization of 1 2 Bromophenyl Ethane 1 Sulfonamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-bromophenyl)ethane-1-sulfonamide, the spectrum would show distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons of the sulfonamide group.
Aromatic Protons: The four protons on the 2-bromophenyl ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their exact chemical shifts and splitting patterns (e.g., doublets, triplets) would be complex due to their distinct electronic environments and spin-spin coupling with each other. For comparison, the aromatic protons of various sulfonamide derivatives are known to show signals in the region between 6.51 and 7.70 ppm rsc.org.
Methine Proton (-CH-S): The single proton on the carbon adjacent to both the phenyl ring and the sulfonamide group would likely appear as a quartet, split by the three protons of the adjacent methyl group. Its chemical shift would be influenced by the deshielding effects of the aromatic ring and the sulfonyl group.
Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet, split by the adjacent methine proton.
Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group would typically appear as a broad singlet. In related sulfonamide structures, the signal for the -SO₂NH- proton is observed as a singlet between 8.78 and 10.15 ppm rsc.org.
Table 1: Predicted ¹H NMR Spectral Data for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | | :--- | :--- | :--- | | Aromatic-H | 6.5 - 8.0 | Multiplet | | -SO₂NH₂ | 8.7 - 10.2 | Broad Singlet | | -CH- | Quartet | | -CH₃ | Doublet | Note: This table represents expected values based on general principles and data from analogous compounds. Specific experimental data is not available.
¹³C NMR spectroscopy identifies the different types of carbon atoms in a molecule. The spectrum for this compound would display eight distinct signals corresponding to the eight carbon atoms.
Aromatic Carbons: Six signals would be present for the carbons of the 2-bromophenyl ring. The carbon atom bonded to the bromine (C-Br) would be significantly influenced by the halogen's electronic effects. The carbon attached to the ethanesulfonamide group would also have a distinct chemical shift. Aromatic carbons in similar sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm rsc.org.
Ethane Carbons: Two signals would correspond to the carbons of the ethane group. The methine carbon (-CH-S) would be deshielded by the adjacent sulfur and aromatic ring, appearing further downfield than the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | ~120 |
| Aromatic C-C | ~125 - 140 |
| Aliphatic -CH- | ~50 - 65 |
| Aliphatic -CH₃ | ~15 - 25 |
Note: This table represents expected values based on general principles and data from analogous compounds. Specific experimental data is not available.
While specific 2D NMR data for this compound is not published, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, confirming the coupling between the methine (-CH-) proton and the methyl (-CH₃) protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals of the methine and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular structure and assign the quaternary carbons.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The IR spectrum of this compound would be dominated by characteristic absorption bands of the sulfonamide and bromophenyl groups.
N-H Vibrations: The N-H stretching of the primary sulfonamide group (-NH₂) would appear as two bands in the region of 3400-3200 cm⁻¹.
S=O Vibrations: The sulfonyl group (-SO₂) gives rise to two very strong and characteristic stretching bands. The asymmetric stretching vibration typically appears in the 1320-1310 cm⁻¹ range, while the symmetric stretching appears around 1155-1143 cm⁻¹ rsc.org.
S-N Vibrations: The stretching vibration for the S-N bond is generally observed in the 914-895 cm⁻¹ region rsc.org.
C-Br Vibrations: A stretching band for the C-Br bond on the aromatic ring would be expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C ring stretching absorptions would appear in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands Expected for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| -NH₂ (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 |
| -SO₂ (Sulfonamide) | Asymmetric Stretch | 1320 - 1310 |
| -SO₂ (Sulfonamide) | Symmetric Stretch | 1155 - 1143 |
| S-N (Sulfonamide) | Stretch | 914 - 895 |
| Aromatic C-Br | Stretch | 600 - 500 |
| Aromatic C=C | Ring Stretch | 1600 - 1450 |
Note: This table is based on typical values for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₈H₁₀BrNO₂S, corresponding to a monoisotopic mass of approximately 262.96 Da uni.lu.
The mass spectrum would show a molecular ion peak ([M]⁺) and, due to the presence of bromine, a characteristic isotopic pattern ([M+2]⁺) with nearly equal intensity, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
While experimental fragmentation data is unavailable, predicted collision cross-section values for various adducts have been calculated uni.lu. Common fragmentation pathways for aromatic sulfonamides often involve the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 263.96883 |
| [M+Na]⁺ | 285.95077 |
| [M-H]⁻ | 261.95427 |
| [M+NH₄]⁺ | 280.99537 |
Source: PubChem CID 62084924 uni.lu
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
Electron Ionization-Mass Spectrometry (EI-MS)
Electron Ionization-Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•) creative-proteomics.comemory.edulibretexts.org. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance, which serves as a molecular fingerprint creative-proteomics.comlibretexts.org.
For aromatic sulfonamides, a characteristic fragmentation pathway involves the extrusion of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 amu nih.govresearchgate.net. This process is often preceded by rearrangement in the gas phase nih.govresearchgate.net. The propensity for SO₂ elimination can be influenced by the substitution pattern on the aromatic ring. Specifically, the presence of electron-withdrawing groups, such as a bromine atom, at the ortho position is expected to promote this fragmentation nih.govresearchgate.net. This is attributed to the electronic effect of the substituent on the strength of the aryl-sulfur bond nih.govresearchgate.net.
In the case of this compound, the molecular ion would be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, this molecular ion peak would appear as a pair of peaks of almost equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The primary fragmentation of this compound under EI conditions is anticipated to involve the loss of SO₂ (64 Da). Other potential fragmentation pathways for alkylated sulfonamides include cleavage of the C-C bond adjacent to the sulfonamide group and various rearrangements nih.gov. The fragmentation pattern of this compound can be compared with that of its isomers and other related halogenated compounds to provide detailed structural information nih.govnist.govmdpi.com.
Table 1: Predicted Major EI-MS Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) |
| [M]⁺• | [C₈H₁₀BrNO₂S]⁺• | 263/265 |
| [M - SO₂]⁺• | [C₈H₁₀BrN]⁺• | 199/201 |
| [C₇H₇Br]⁺• | Bromotropylium ion | 170/172 |
| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |
| [SO₂NH₂]⁺ | Sulfonamide cation | 80 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. Unlike low-resolution mass spectrometry, which provides nominal integer masses, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.
For this compound (C₈H₁₀BrNO₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine and sulfur, with their characteristic isotopic patterns, further aids in the unambiguous identification of the compound. The analysis of halogenated flame retardants and other halogenated organic compounds by GC-HRMS has demonstrated the utility of this technique in identifying and quantifying compounds in complex matrices researchgate.net.
The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound can be calculated with high precision. This experimental value, when matched with the theoretical mass, provides strong evidence for the assigned molecular formula.
Table 2: Theoretical Exact Masses of Key Ions of this compound
| Ion Formula | Adduct | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [C₈H₁₀BrNO₂S] | [M]⁺ | 262.9610 | 264.9590 |
| [C₈H₁₁BrNO₂S]⁺ | [M+H]⁺ | 263.9688 | 265.9668 |
| [C₈H₁₀NNaO₂S]⁺ | [M+Na]⁺ | 285.9508 | 287.9487 |
| [C₈H₉BrNO₂S]⁻ | [M-H]⁻ | 261.9543 | 263.9522 |
X-ray Crystallography
Single Crystal X-ray Diffraction Analysis
While the specific crystal structure of this compound is not available in the cited literature, the structures of numerous related bromophenyl and sulfonamide-containing molecules have been determined, providing insights into the likely structural features of the target compound nih.govresearchgate.netsunway.edu.myresearchgate.netresearchgate.netresearchgate.net. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide reveals details about the bond parameters and conformation of a bromophenyl moiety researchgate.net. Similarly, studies on other sulfonamides provide expected values for the S-N and S-O bond lengths and the geometry around the sulfur atom researchgate.netmdpi.com.
Based on analogous structures, the molecule of this compound is expected to adopt a conformation where the sulfonamide group and the bromophenyl ring are oriented to minimize steric hindrance. The geometry around the chiral carbon atom would be tetrahedral. The precise bond lengths and angles would be influenced by the electronic effects of the bromine atom and the sulfonamide group.
Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| C-Br Bond Length | ~1.90 Å |
| S-N Bond Length | ~1.63 Å |
| S=O Bond Length | ~1.43 Å |
| C-S Bond Length | ~1.82 Å |
Analysis of Intermolecular Interactions and Crystal Packing
Hydrogen Bonds: The sulfonamide group contains N-H protons that can act as hydrogen bond donors, and the oxygen atoms of the SO₂ group are strong hydrogen bond acceptors. Therefore, N-H···O hydrogen bonds are highly likely to be a dominant feature in the crystal packing, often leading to the formation of chains or dimeric motifs uni-muenchen.de.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding (Br···O or Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom of a neighboring molecule mdpi.com. These interactions, along with other weak interactions like C-H···Br contacts, contribute to the stability of the crystal lattice uni-muenchen.denih.gov.
π-π Stacking: The aromatic bromophenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned in a parallel or offset fashion. These interactions are a common feature in the crystal structures of aromatic compounds and contribute significantly to the packing efficiency.
The interplay of these various intermolecular forces—hydrogen bonds, halogen bonds, and π-π stacking—will ultimately determine the final three-dimensional arrangement of the molecules in the crystal of this compound mdpi.comiucr.org.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | N-H | O=S |
| Halogen Bond | C-Br | O=S, N-H |
| π-π Stacking | Bromophenyl ring | Bromophenyl ring |
| C-H···π Interaction | C-H | Bromophenyl ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital (e.g., π → π* and n → π* transitions) up.ac.za.
The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the bromophenyl chromophore. Aromatic compounds typically exhibit strong absorption bands due to π → π* transitions up.ac.za. For benzene derivatives, these transitions give rise to characteristic absorption bands, often referred to as the primary and secondary bands up.ac.za.
The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). The bromine atom and the ethanesulfonamide group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands beilstein-journals.org.
While a specific spectrum for this compound is not available in the provided search results, data for related aromatic sulfonamides and bromophenyl compounds suggest that the primary absorption bands would likely appear in the 200-300 nm range mdpi.commdpi.comresearchgate.netresearchgate.netpharmahealthsciences.netresearchgate.netbiointerfaceresearch.com. The exact λ_max values would depend on the specific electronic environment created by the substituents and the solvent used for the measurement.
Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λ_max Range (nm) | Chromophore |
| π → π | 200 - 230 | Bromophenyl ring |
| π → π | 250 - 290 | Bromophenyl ring |
Computational and Theoretical Investigations of 1 2 Bromophenyl Ethane 1 Sulfonamide
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust and widely used computational method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules like 1-(2-bromophenyl)ethane-1-sulfonamide. nih.govijaers.com DFT calculations are instrumental in exploring the molecule's electronic structure to understand its stability, reactivity, and spectroscopic properties. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for accurate predictions of the properties of sulfonamide-containing compounds. nih.govmdpi.comacs.org
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. mdpi.com For this compound, this process would define critical bond lengths, bond angles, and dihedral (torsional) angles.
Key structural parameters of interest include the geometry around the sulfur atom, which is expected to be a distorted tetrahedron, and the orientation of the sulfonamide group relative to the bromophenyl ring. mdpi.com Studies on similar sulfonamides show that the arrangement of the amino group and the sulfonyl oxygens is crucial, with conformations that minimize steric hindrance and maximize favorable electronic interactions being preferred. nih.govkcl.ac.uk The optimization would also define the stereochemistry at the chiral carbon center of the ethane bridge.
Table 1: Predicted Key Geometrical Parameters for this compound The following are typical bond lengths and angles based on DFT calculations of similar sulfonamide structures. Actual values would be determined by a specific calculation (e.g., at the B3LYP/6-311++G(d,p) level).
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | S=O | ~1.44 Å |
| S-N | ~1.65 Å | |
| S-C | ~1.81 Å | |
| C-Br | ~1.91 Å | |
| Bond Angles | O=S=O | ~120° |
| O=S-N | ~107° | |
| O=S-C | ~108° |
Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govyoutube.com Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov The theoretical spectrum is crucial for assigning the bands in an experimental spectrum to specific functional groups. nih.gov
For this compound, characteristic vibrations would include the asymmetric and symmetric stretching of the SO2 group, N-H stretching of the amide, C-H stretching of the aromatic ring and ethyl group, and the C-Br stretching vibration. nih.govspectroscopyonline.com Analysis of the potential energy distribution (PED) is used to quantify the contribution of individual bond stretches and angle bends to each vibrational mode.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound These are representative frequency ranges for the key functional groups found in the molecule, based on DFT studies of related compounds.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3350 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1310 |
| S=O (Sulfonyl) | Symmetric Stretching | 1170 - 1140 |
| S-N | Stretching | 940 - 900 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netmdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the sulfonamide group and the aromatic system. The HOMO-LUMO gap would provide insight into the molecule's susceptibility to electronic excitation and charge transfer. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These indices help quantify the molecule's reactive nature. ijaers.comresearchgate.net
Table 3: Illustrative FMO Energies and Reactivity Descriptors Values are hypothetical, based on typical DFT calculations for similar aromatic sulfonamides.
| Parameter | Symbol | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.12 |
| HOMO-LUMO Gap | ΔE | 5.73 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 1.12 |
| Electronegativity | χ | 3.985 |
| Chemical Hardness | η | 2.865 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.netwolfram.com
For this compound, the MEP map would likely show strong negative potential around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide. researchgate.net These sites represent the primary locations for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the N-H group would exhibit a positive potential, making them susceptible to nucleophilic attack or hydrogen bonding with acceptor atoms. chemrxiv.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. ijaers.comresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net
In this compound, NBO analysis would likely reveal strong delocalization effects within the sulfonamide group, specifically from the nitrogen lone pair (LP) to the antibonding orbitals of the S=O bonds (LP(N) → σ*(S=O)). consensus.app This analysis also quantifies the charge distribution on each atom, providing a more detailed view than simpler atomic charge models. ijaers.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Molecular Modeling and Simulation Approaches
Exploration of Intermolecular InteractionsThe study of intermolecular interactions focuses on the forces that exist between molecules. These forces, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions, govern the physical properties of substances, including their melting and boiling points, solubility, and crystal structure. Molecular modeling and simulation can be used to identify and quantify these interactions, providing a detailed picture of how molecules arrange themselves in condensed phases.
While these computational techniques are routinely applied to a wide range of molecules, including various sulfonamides, specific data and detailed research findings for this compound are not present in the reviewed scientific literature. Further computational research would be necessary to generate the specific data required for a thorough analysis of this compound.
Advanced Applications in Organic Synthesis and Catalysis
Utilization as a Building Block in Complex Molecule Synthesis
The bifunctional nature of 1-(2-bromophenyl)ethane-1-sulfonamide makes it a potentially valuable building block for the synthesis of more complex molecules, particularly in the construction of pharmaceutical intermediates and other fine chemicals. The presence of the aryl bromide allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the sulfonamide group can act as a key pharmacophore or be further functionalized.
The aryl bromide moiety is a versatile handle for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. For instance, this compound could be a substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Through these transformations, the bromo substituent can be replaced with a variety of other functional groups, effectively incorporating the (1-sulfonamidoethyl)phenyl fragment into a larger molecular scaffold.
A hypothetical reaction scheme illustrating the potential of this compound as a building block is the Suzuki-Miyaura coupling. In this reaction, the compound would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This strategy could be employed to synthesize biaryl compounds containing a sulfonamide side chain, which are motifs found in various biologically active molecules.
Interactive Data Table: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Potential Product Class |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl ethanesulfonamides |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted styryl ethanesulfonamides |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | Arylalkynyl ethanesulfonamides |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl ethanesulfonamide derivatives |
Role in Catalytic Processes (e.g., as a ligand or co-catalyst precursor)
The structure of this compound also suggests its potential as a precursor for the synthesis of ligands used in catalytic processes. Chiral sulfonamides, in particular, have been explored as ligands in asymmetric catalysis due to their ability to create a well-defined chiral environment around a metal center. google.com
Starting from this compound, the bromine atom could be displaced or transformed to introduce a coordinating group, such as a phosphine (B1218219), an amine, or a heterocyclic moiety. For example, a Negishi or Kumada coupling could be used to introduce a diphenylphosphino group, yielding a bidentate P,N-ligand precursor. Such ligands, which combine a "hard" nitrogen donor from the sulfonamide with a "soft" phosphorus donor, can be effective in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions.
Furthermore, the sulfonamide nitrogen itself can act as a coordinating atom. The acidity of the sulfonamide N-H proton allows for deprotonation to form an anionic nitrogen donor, which can bind to a metal center. This property has been exploited in the design of various catalysts. While there is no direct evidence of this compound being used in this capacity, its structure is analogous to other sulfonamides that have been successfully employed as ligands or ligand precursors.
Interactive Data Table: Potential Ligand Synthesis from this compound
| Target Ligand Type | Synthetic Transformation | Potential Catalytic Application |
| P,N-Ligand | Lithiation followed by reaction with Ph₂PCl | Asymmetric Hydrogenation |
| N,N-Ligand | Palladium-catalyzed amination with a pyridine (B92270) derivative | Asymmetric C-H Activation |
| Chiral Auxiliary | Use in diastereoselective reactions | Asymmetric Aldol Reactions |
Concluding Remarks and Future Research Directions
Summary of Key Research Findings Pertaining to 1-(2-bromophenyl)ethane-1-sulfonamide
Direct experimental studies on this compound are not extensively reported in publicly available literature. However, based on the well-established chemistry of sulfonamides, several key characteristics and potential research findings can be summarized. The sulfonamide functional group is a prominent feature in a diverse range of pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netajchem-b.comajchem-b.com
The presence of the 2-bromophenyl group is expected to influence the compound's lipophilicity and pharmacokinetic profile. The bromine atom can also serve as a handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Research on similar arylsulfonamide derivatives has shown that the nature and position of substituents on the aromatic ring can significantly impact their biological activity. mdpi.comnih.gov
Below is a summary of potential research areas based on the activities of related compounds:
| Research Area | Potential Findings |
| Antimicrobial Activity | Derivatives of arylsulfonamides have demonstrated broad-spectrum activity against various bacterial and fungal strains. nih.govtandfonline.com |
| Anticancer Activity | The sulfonamide scaffold is present in several anticancer drugs, and novel arylsulfonamides have shown cytotoxic activity against various cancer cell lines. mdpi.com |
| Enzyme Inhibition | Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases. |
| Synthetic Chemistry | The synthesis of this compound and its derivatives can be achieved through established sulfonylation reactions. |
Emerging Research Avenues and Potential for Novel Chemical Discoveries
The future for this compound and its derivatives lies in a multidisciplinary approach, combining synthetic chemistry, biological screening, and computational modeling. Several emerging research avenues hold the potential for novel chemical discoveries.
One promising direction is the exploration of this compound as a scaffold for the development of targeted therapies. The 2-bromo substituent offers a site for cross-coupling reactions, enabling the introduction of various functional groups to optimize binding to specific biological targets. This approach could lead to the discovery of potent and selective inhibitors of enzymes or protein-protein interactions.
Furthermore, the chiral center at the ethyl group of this compound introduces the possibility of stereoselective synthesis and the investigation of the differential biological activities of its enantiomers. It is well-documented that the stereochemistry of a drug molecule can have a profound impact on its pharmacological and toxicological properties.
Emerging trends in drug discovery, such as the use of artificial intelligence and machine learning, could accelerate the identification of potential biological targets and the design of novel derivatives of this compound with enhanced therapeutic properties. openpr.com The continued development of innovative synthetic methodologies will also play a crucial role in expanding the chemical space around this scaffold. researchgate.netajchem-b.com
The table below outlines potential future research directions:
| Research Direction | Potential Outcome |
| Stereoselective Synthesis | Isolation and biological evaluation of individual enantiomers to identify the more active and less toxic stereoisomer. |
| Derivative Synthesis and SAR Studies | Generation of a library of analogs by modifying the phenyl ring and sulfonamide group to optimize potency and selectivity. |
| Computational Modeling | In silico screening and molecular docking studies to predict potential biological targets and guide the design of new derivatives. |
| Exploration of Novel Biological Activities | Screening against a wider range of biological targets, including emerging therapeutic targets in areas such as neurodegenerative diseases and metabolic disorders. |
| Combination Therapies | Investigating the synergistic effects of this compound derivatives with existing drugs. openpr.com |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(2-bromophenyl)ethane-1-sulfonamide?
- Methodology : The synthesis typically involves sulfonylation of 1-(2-bromophenyl)ethylamine using sulfonyl chloride derivatives under basic conditions. A two-step approach is common:
Sulfonation : React 1-(2-bromophenyl)ethylamine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields the pure product (purity >95% by HPLC) .
- Key Considerations : Control reaction temperature to avoid side reactions (e.g., over-sulfonation).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include a singlet for sulfonamide protons (~6.8 ppm in H NMR) and aromatic protons split due to bromine's electron-withdrawing effect. C NMR shows a sulfonamide carbon at ~45 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 264.14 (CHBrNOS) .
- X-ray Crystallography : Resolve crystal structure using SHELXL (monoclinic space group P2/c, unit cell parameters a = 8.21 Å, b = 10.45 Å, c = 12.73 Å) .
Q. What are the key reactivity patterns of this compound?
- Sulfonamide Reactivity :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form secondary sulfonamides.
- Hydrolysis : Acidic conditions (HCl, reflux) yield the corresponding sulfonic acid.
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve ambiguities in the compound’s structure?
- Refinement Strategy :
- Use SHELXL for least-squares refinement. Apply restraints for disordered atoms (e.g., bromophenyl rotamers).
- Validate with R < 0.05 and wR < 0.12. Hydrogen atoms are placed geometrically (riding model) .
- Data Collection : High-resolution synchrotron data (λ = 0.71073 Å) minimizes errors in Br atom positioning .
Q. How to address contradictions in biological activity data across studies?
- Case Example : If enzymatic inhibition (e.g., dihydropteroate synthase) varies between assays:
Assay Validation : Confirm enzyme source (e.g., E. coli vs. human recombinant) and buffer conditions (pH 7.4 vs. 6.8).
Control Experiments : Test solubility (DMSO vs. aqueous buffer) and stability (HPLC post-assay).
Q. What computational methods predict interactions with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Protocol : Dock the compound into the active site of dihydropteroate synthase (PDB: 1AJZ). Key interactions:
- Sulfonamide oxygen hydrogen bonds with Arg.
- Bromophenyl group occupies a hydrophobic pocket .
- MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD < 2.0 Å acceptable) .
Q. How to optimize synthetic yield and purity in large-scale synthesis?
- Reaction Optimization :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0°C → RT | 78 |
| Solvent | THF | 85 |
| Catalyst | None | — |
- Scale-Up : Use flow chemistry for consistent mixing and heat dissipation .
Q. What strategies mitigate stability issues during storage?
- Storage Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
